3-Oxo-4-(4-chlorophenyl)butanoyl chloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound is defined by the molecular formula C₁₀H₈Cl₂O₂ with a molecular weight of 231.08 grams per mole. The compound features a butanoyl backbone modified with a ketone functionality at the 3-position and substituted with a 4-chlorophenyl group at the 4-position, terminating in an acyl chloride group. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4-(4-chlorophenyl)-3-oxobutanoyl chloride.
The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(Cl)CC(CC1=CC=C(Cl)C=C1)=O, which clearly delineates the connectivity pattern of the molecule. This notation reveals the presence of two distinct electrophilic centers: the acyl chloride carbon and the ketone carbon, both of which contribute to the compound's high reactivity profile.
The molecular architecture incorporates a para-chlorinated benzene ring connected to the butanoyl chain through a methylene bridge at the 4-position relative to the ketone group. The chlorine substituent on the aromatic ring is positioned para to the alkyl side chain attachment point, creating a symmetrical electronic environment around the benzene nucleus. The acyl chloride functionality represents the terminal reactive site, providing the primary location for nucleophilic substitution reactions.
Table 1.1: Fundamental Molecular Parameters
Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
While comprehensive spectroscopic data for this compound is limited in the available literature, structural characterization can be inferred from the related acid derivative 3-Oxo-4-(4-chlorophenyl)butanoic acid and general principles governing acyl chloride spectroscopic behavior. The related acid compound, with molecular formula C₁₀H₉ClO₃ and molecular weight 212.63 grams per mole, provides insight into the expected spectroscopic characteristics of the chloride derivative.
The International Union of Pure and Applied Chemistry standard International Chemical Identifier for the related acid is InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14), while the International Chemical Identifier Key is CYBVPRFKYAJEGB-UHFFFAOYSA-N. These identifiers provide computational frameworks for predicting spectroscopic behavior and molecular properties.
The aromatic region in nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns for the para-disubstituted benzene ring, with chemical shifts typically appearing in the 7.0-8.0 parts per million range. The ketone carbonyl carbon would be anticipated to appear around 200 parts per million in carbon-13 nuclear magnetic resonance, while the acyl chloride carbonyl would appear at a distinctly different chemical shift, typically around 170-180 parts per million.
Infrared spectroscopy would be expected to reveal characteristic carbonyl stretching frequencies, with the acyl chloride carbonyl appearing at higher frequency (approximately 1800 wavenumbers) compared to the ketone carbonyl (approximately 1720 wavenumbers). The aromatic carbon-hydrogen stretching would appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching would occur around 2900-3000 wavenumbers.
Table 1.2: Expected Spectroscopic Characteristics
| Spectroscopic Method | Functional Group | Expected Range |
|---|---|---|
| Infrared | Acyl Chloride Carbonyl | ~1800 cm⁻¹ |
| Infrared | Ketone Carbonyl | ~1720 cm⁻¹ |
| Carbon-13 Nuclear Magnetic Resonance | Acyl Chloride Carbon | 170-180 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Ketone Carbon | ~200 ppm |
Thermodynamic Properties and Phase Behavior
Limited thermodynamic data is available specifically for this compound in the current literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior and phase characteristics. The compound's molecular weight of 231.08 grams per mole and the presence of polar functional groups suggest moderate volatility with elevated boiling point characteristics.
Related acyl chloride compounds demonstrate characteristic thermal properties that can be extrapolated to predict the behavior of this compound. For instance, 4-chloro-3-oxobutyryl chloride, a structurally simpler analog with molecular formula C₄H₄Cl₂O₂ and molecular weight 154.98 grams per mole, exhibits a boiling point of 202 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.389 grams per cubic centimeter. The flash point for this related compound is 79.3 degrees Celsius.
The thermodynamic properties of acyl chlorides are significantly influenced by their high reactivity with atmospheric moisture, leading to hydrolysis reactions that complicate accurate measurement of intrinsic thermal properties. The presence of the aromatic ring system in this compound would be expected to increase the boiling point relative to aliphatic analogs due to enhanced intermolecular interactions through aromatic stacking effects.
Phase behavior analysis suggests that the compound would exist as a liquid at room temperature, given the molecular structure and comparison with related compounds. The dual carbonyl functionality and chlorine substituents would contribute to moderate polarity, affecting solubility characteristics in various solvents. The compound would be expected to show good solubility in organic solvents such as dichloromethane, chloroform, and diethyl ether, while showing limited solubility in protic solvents due to rapid hydrolysis reactions.
Table 1.3: Comparative Thermodynamic Data for Related Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Source |
|---|---|---|---|---|---|
| 4-chloro-3-oxobutyryl chloride | 154.98 | 202 | 1.389 | 79.3 | |
| Butyryl chloride | 106.55 | 102 | 1.026 | 18.0 |
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-7(2-4-8)5-9(13)6-10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZSIODSPILJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride (SOCl2) Method
- Reagent: Thionyl chloride is the most widely used reagent for converting carboxylic acids to acid chlorides.
- Conditions: The keto acid is refluxed with excess thionyl chloride, often with catalytic amounts of dimethylformamide (DMF) to activate the reaction.
- Reaction Time: Typically 1–3 hours depending on scale and temperature.
- Workup: Excess SOCl2 is removed by distillation under reduced pressure; the acid chloride is isolated as a reactive intermediate, often used immediately.
Oxalyl Chloride (COCl)2 Method
- Similar to SOCl2, oxalyl chloride can be used under mild conditions.
- Reaction is typically carried out in an inert solvent such as dichloromethane at 0°C to room temperature.
- DMF catalyst may be used to accelerate the reaction.
Phosphorus Pentachloride (PCl5) or Phosphorus Trichloride (PCl3)
- Less commonly used due to harsher conditions and side reactions.
- Suitable for small-scale or specialized syntheses.
Alternative Synthetic Routes and Considerations
Direct Friedel-Crafts Acyl Chloride Formation
- In some cases, direct formation of the acid chloride via Friedel-Crafts acylation with acid chlorides instead of anhydrides can be attempted.
- However, this often requires careful control of reaction conditions to avoid over-chlorination or side reactions.
Use of Activated Esters or Mixed Anhydrides
- Conversion of keto acid esters or mixed anhydrides to acid chlorides can be performed using chlorinating agents.
- This approach may offer better control over purity and yield in certain synthetic schemes.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Keto acid synthesis via Friedel-Crafts | 4-chlorophenyl derivative + succinic anhydride, AlCl3, chlorobenzene, 100–120°C | High yield, scalable | Avoids by-product formation |
| Conversion to acid chloride (SOCl2) | Thionyl chloride, reflux, DMF catalyst | Efficient, widely used | Requires removal of excess SOCl2 |
| Conversion to acid chloride (Oxalyl chloride) | Oxalyl chloride, inert solvent, RT, DMF catalyst | Mild conditions | Suitable for sensitive substrates |
| Alternative chlorinating agents | PCl5, PCl3 | Effective but harsher | Less common due to side reactions |
Research Findings and Analytical Data
- The Friedel-Crafts acylation method for keto acid synthesis yields crystalline products with melting points around 187°C (decomposition), confirming purity.
- Acid chloride formation is typically confirmed by disappearance of acid O–H stretch in IR and appearance of characteristic acid chloride C=O stretch (~1800 cm⁻¹).
- NMR and mass spectrometry are used to confirm the integrity of the chlorophenyl and keto moieties after conversion.
- Reaction conditions such as temperature, molar ratios, and solvent choice critically affect yield and purity.
Chemical Reactions Analysis
3-Oxo-4-(4-chlorophenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to form 3-hydroxy-4-(4-chlorophenyl)butanoyl chloride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 3-oxo-4-(4-chlorophenyl)butanoic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
3-Oxo-4-(4-chlorophenyl)butanoyl chloride serves as a crucial intermediate in the synthesis of diverse organic compounds. Its utility is primarily due to its reactive acyl chloride functional group, which facilitates acylation reactions. These reactions are vital for producing pharmaceuticals and agrochemicals.
Key Syntheses:
- Synthesis of Heterocyclic Compounds: The compound has been used to synthesize various heterocyclic structures that exhibit biological activity. For instance, reactions involving this compound with phenylhydrazine have yielded derivatives with potential pharmacological properties .
- Functionalization of Polymers: It is employed in the preparation of functionalized polymers, which can be tailored for specific applications in material science.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is explored for its potential in developing new drug candidates. Its structure allows for modifications that can enhance the efficacy and selectivity of drugs targeting specific biological pathways.
Case Studies:
- Antimicrobial Activity: Research has demonstrated that derivatives synthesized from this compound exhibit antimicrobial properties, making it a candidate for further development in treating infections.
- Anticancer Research: Investigations into its derivatives have shown promising results in anticancer studies, where they are tested for their ability to inhibit cancer cell proliferation.
Materials Science
The compound's application extends into materials science, where it is used to create advanced materials with tailored properties. This includes the development of polymers that can respond to environmental stimuli or possess enhanced mechanical attributes.
Applications:
- Development of Functionalized Polymers: By incorporating this compound into polymer matrices, researchers can engineer materials with specific functionalities such as improved thermal stability or chemical resistance.
- Nanomaterials: The compound has potential applications in synthesizing nanomaterials that could be used in various technological fields including electronics and catalysis.
Biological Studies
The biological activities associated with this compound have been a focal point of research. Studies have indicated its potential roles in various biological processes.
Research Findings:
- Biological Activity Assessment: Various studies have assessed the biological activity of this compound and its derivatives, focusing on their interactions with enzymes and receptors relevant to disease mechanisms .
- Toxicological Studies: As part of the drug development process, toxicological assessments are crucial to determine the safety profile of compounds derived from this compound.
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Heterocyclic compounds |
| Medicinal Chemistry | Development of drug candidates targeting specific enzymes or receptors | Antimicrobial and anticancer agents |
| Materials Science | Creation of functionalized polymers and advanced materials | Responsive polymers |
| Biological Studies | Investigation of biological activities and toxicological profiles | Enzyme interactions |
Mechanism of Action
The mechanism of action of 3-Oxo-4-(4-chlorophenyl)butanoyl chloride involves its reactivity with nucleophiles and electrophiles. The butanoyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 3-Oxo-4-(4-chlorophenyl)butanoyl chloride and analogous compounds:
Physicochemical Properties
- Lipophilicity: The 4-chlorophenyl group increases LogP compared to non-aromatic analogues, enhancing membrane permeability but reducing water solubility.
- Thermal Stability : Aromatic stabilization may improve thermal stability relative to aliphatic acyl chlorides.
- Hazard Profile: Like 4-chloro-3-oxobutanoyl chloride, the target compound is likely toxic to aquatic life (H411) and requires careful handling .
Biological Activity
3-Oxo-4-(4-chlorophenyl)butanoyl chloride, also known by its CAS number 1987320-77-3, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClO
- Molecular Weight : 212.62 g/mol
- Functional Groups : Acyl chloride and ketone.
Synthesis
The synthesis of this compound typically involves the acylation of a suitable precursor with thionyl chloride or oxalyl chloride to form the acyl chloride. The reaction conditions often require an inert atmosphere to prevent hydrolysis.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | 32 µg/mL |
| 1,3-Oxazol-5(4H)-one | C. albicans | 16 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that certain derivatives exhibited moderate cytotoxicity against breast cancer cell lines (MCF-7) while being less toxic to normal cells .
Table 2: Cytotoxicity Results
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | Hek293 | >50 |
The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors. For example, similar compounds have been shown to inhibit bacterial enzymes, leading to cell lysis and death .
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact at the molecular level. The presence of electron-withdrawing groups like chlorine enhances binding affinity to target enzymes, which is critical for their biological activity .
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives of chlorophenyl compounds for their antimicrobial properties. The results indicated that modifications in the chlorophenyl group could enhance activity against specific bacterial strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various acyl chlorides on cancer cell lines. It was found that certain structural modifications could significantly increase selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for preparing 3-Oxo-4-(4-chlorophenyl)butanoyl chloride in a laboratory setting?
The compound is synthesized via a two-step process:
- Step 1: Formation of the carboxylic acid precursor, 3-Oxo-4-(4-chlorophenyl)butanoic acid, through Friedel-Crafts acylation of 4-chlorobenzene with succinic anhydride, followed by selective oxidation of the intermediate.
- Step 2: Conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Excess SOCl₂ is removed via distillation, and the product is purified via vacuum distillation or recrystallization . Key considerations: Use dry solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or FT-IR for carbonyl stretching (~1800 cm⁻¹).
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR: ¹H and ¹³C NMR to confirm the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the ketone/acid chloride functionalities.
- FT-IR: Peaks at ~1800 cm⁻¹ (C=O stretch of acid chloride) and ~1700 cm⁻¹ (ketone C=O).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M]⁺ at m/z 230.99 (calculated for C₁₀H₈Cl₂O₂) .
Q. What precautions are critical when handling this compound?
- Reactivity: Hydrolyzes rapidly in moisture to release HCl gas. Store under inert atmosphere (e.g., N₂) in sealed glassware.
- Toxicity: Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Quench spills with sodium bicarbonate .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural elucidation of derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to model the chlorophenyl and acyl chloride moieties. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances, critical for confirming stereochemistry in chiral derivatives .
Q. What strategies mitigate side reactions during nucleophilic substitutions involving this acid chloride?
- Byproduct analysis: Use HPLC-MS to identify impurities (e.g., hydrolysis products like 3-Oxo-4-(4-chlorophenyl)butanoic acid).
- Optimization: Employ low temperatures (0–5°C) and slow addition of nucleophiles (e.g., amines) to suppress dimerization. Catalytic DMAP can accelerate reactions, reducing exposure time .
Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl substituent activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. DFT calculations (e.g., Gaussian) can map frontier molecular orbitals (FMOs) to predict regioselectivity in Suzuki-Miyaura couplings .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Challenge: Acid chloride degradation during GC analysis due to thermal instability.
- Solution: Derivatize with stable agents (e.g., pentafluorobenzyl bromide) for GC-ECD or use LC-MS with reverse-phase columns (C18) and acidic mobile phases to enhance peak resolution .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate data?
Literature values vary due to polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and Karl Fischer titration to quantify moisture content. Cross-reference with high-purity samples synthesized via rigorously anhydrous methods .
Q. Conflicting reactivity outcomes in Grignard reactions: Role of steric hindrance?
The ketone group in this compound may compete with the acid chloride for nucleophilic attack. Computational modeling (e.g., Gaussian) can assess transition-state energies, while in-situ FT-IR monitors intermediate formation .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
